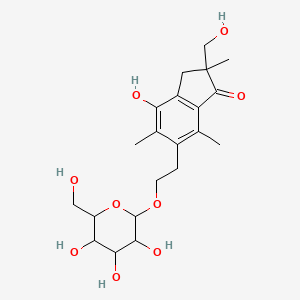

Onitisin 2'-O-glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKURBWNBQWBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onitisin 2'-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onitisin 2'-O-glucoside, a naturally occurring sesquiterpenoid glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a glycosidic derivative of the sesquiterpenoid Onitisin. The core structure consists of the Onitisin aglycone, which is characterized by a substituted indanone framework, linked to a glucose molecule via an O-glycosidic bond at the 2'-position of the ethyl side chain.

Chemical Structure of Onitisin:

-

IUPAC Name: 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one[1]

-

Molecular Formula: C₁₅H₂₀O₃[1]

-

Molecular Weight: 248.32 g/mol [1]

Chemical Structure of this compound:

-

IUPAC Name: (S)-4-Hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-(2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)-2,3-dihydro-1H-inden-1-one

Below is a 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and in vitro/in vivo studies.

| Property | Value | Source |

| Molecular Weight | 426.46 g/mol | |

| Physical Description | Powder | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C) | [2] |

Biological Activities and Therapeutic Potential

This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery. The primary areas of investigation include its anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

Several studies have alluded to the anti-inflammatory properties of this compound, a common trait among flavonoid and terpenoid glycosides. The proposed mechanism often involves the modulation of key inflammatory pathways.

Anticancer Activity

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. This is a significant area of interest, given the rising prevalence of neurodegenerative diseases.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. While specific protocols for this compound require access to full-text research articles, this section outlines generalized protocols commonly employed in the investigation of natural products with similar biological activities.

Isolation and Purification of this compound

This compound is naturally found in the herbs of Onychium japonicum. A general workflow for its isolation and purification is as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

Onitisin 2'-O-glucoside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of Onitisin 2'-O-glucoside, a sesquiterpenoid of interest for its potential biological activities. This document synthesizes available data on its primary natural source, general extraction and purification strategies, and key structural information.

Natural Source

The primary known natural source of this compound is the fern Onychium japonicum (Thunb.) Kunze, a member of the Pteridaceae family.[1] This fern, commonly known as Carrot Fern or Sichuan Lace, is native to Central and Eastern China, the Philippines, and Vietnam. Phytochemical studies of Onychium japonicum have revealed the presence of a diverse array of secondary metabolites, including flavonoids, alkaloids, saponins, tannins, and various glycosides, confirming its potential as a source of bioactive compounds.

General Isolation Principles

Extraction

The initial step involves the extraction of phytochemicals from the dried and powdered plant material. A common approach for the extraction of moderately polar glycosides like this compound from plant matrices is the use of polar solvents.

A general extraction protocol for Onychium japonicum involves the following steps:

-

Plant Material Preparation: The fronds of Onychium japonicum are air-dried and finely powdered to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered plant material is macerated in a solvent. While various solvents can be used for general phytochemical screening, methanol (B129727) or ethanol (B145695) are often employed for the extraction of glycosides. The mixture is typically agitated for an extended period to ensure efficient extraction.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound. This is typically achieved through a series of chromatographic techniques.

General Purification Strategy:

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Glycosides, being relatively polar, are often enriched in the n-butanol fraction.

-

Column Chromatography: The enriched fraction is then subjected to column chromatography. Common stationary phases for the separation of glycosides include silica (B1680970) gel, Sephadex LH-20, and polyamide. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A reversed-phase C18 column is a common choice, with a mobile phase typically consisting of a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Quantitative Data

Detailed quantitative data, such as the specific yield of this compound from Onychium japonicum and its purity at each isolation step, are not available in the reviewed contemporary literature. However, a general phytochemical analysis of Onychium japonicum has provided quantitative data for some classes of compounds, as summarized in the table below.

| Phytochemical Class | Concentration |

| Total Phenols | 1100.91 µM/g |

| Total Sugar Content | 748.67 µM/ml |

| Ascorbic Acid | 426.12 mM/g |

| Flavonoids | 160.65 mg/g |

| Anthocyanin | 101.06 µM/g |

| Proline | 80.58 µM/g |

Table 1: Quantitative analysis of major phytochemical classes in Onychium japonicum.

Experimental Protocols

As a specific, detailed experimental protocol for the isolation of this compound is not available in the recent scientific literature, a generalized protocol based on common phytochemical practices for the isolation of glycosides from ferns is provided below.

General Protocol for Glycoside Isolation from Onychium japonicum

-

Extraction:

-

Air-dry the fronds of Onychium japonicum at room temperature and grind them into a fine powder.

-

Macerate 1 kg of the powdered plant material with 5 L of 80% methanol in water at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Perform successive liquid-liquid partitioning with 3 x 500 mL of n-hexane, followed by 3 x 500 mL of chloroform, 3 x 500 mL of ethyl acetate, and finally 3 x 500 mL of n-butanol.

-

Concentrate each fraction to dryness under reduced pressure. The n-butanol fraction is expected to be enriched with glycosides.

-

-

Column Chromatography (Silica Gel):

-

Subject the n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, and 100% methanol).

-

Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 8:2) and visualizing with an appropriate spray reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions showing similar TLC profiles.

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Further purify the fractions containing the compound of interest by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove phenolic compounds and other impurities.

-

-

Preparative HPLC:

-

Perform final purification of the isolated compound by preparative HPLC on a C18 column.

-

Use a gradient elution system with methanol and water (e.g., starting with 30% methanol in water and increasing to 100% methanol over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Visualizations

The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of its potential biosynthesis.

Caption: General workflow for the isolation of this compound.

Caption: Conceptual biosynthetic pathway of this compound.

References

Onitisin 2'-O-glucoside: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Onitisin 2'-O-glucoside, a natural sesquiterpenoid glycoside, for researchers, scientists, and drug development professionals. This document summarizes its core chemical properties, outlines potential biological activities based on its chemical class, and provides detailed experimental protocols for its study.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 62043-53-2 | [1] |

| Molecular Formula | C₂₁H₃₀O₉ | |

| Molecular Weight | 426.46 g/mol | [2] |

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in currently available literature, its structural classification as a flavonoid glycoside suggests potential anti-inflammatory and antioxidant properties.[3][4] Similar compounds have been reported to modulate key signaling pathways involved in inflammation and cellular stress responses.

Potential Anti-Inflammatory Mechanisms: Flavonoid glycosides have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Potential Antioxidant Mechanisms: The antioxidant activity of flavonoid glycosides is often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense mechanisms through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8]

The following diagram illustrates the potential interplay of these signaling pathways, which could be modulated by this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Wound healing and anti-inflammatory activity of some Ononis taxons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB pathway inhibition by anthrocyclic glycoside aloin is key event in preventing osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Onitisin 2'-O-glucoside: A Technical Overview of its Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known physical and chemical properties of Onitisin 2'-O-glucoside. While this document aims to be a comprehensive resource, it is important to note that publicly available information regarding the specific biological activity and associated signaling pathways of this compound is currently limited.

Physicochemical Properties

This compound is a natural product isolated from the herb Onychium japonicum.[1] It is classified as a sesquiterpenoid glycoside. The following tables summarize its key physical and chemical properties based on available data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₉ | [2][3] |

| Molecular Weight | 426.46 g/mol | [3] |

| CAS Number | 62043-53-2 | [2][3] |

| Physical Description | Powder | N/A |

| Storage Conditions | 2-8°C, protected from air and light | [1] |

Table 2: Solubility and Spectroscopic Data

| Property | Data | Source |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| ¹H-NMR | Consistent with structure | N/A |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation, purification, and characterization of this compound are not extensively documented. However, a general workflow for the isolation and characterization of natural product glycosides from a plant source can be conceptualized.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activities, mechanism of action, or associated signaling pathways for this compound. The "Pathway" is listed as "Others" in some databases, indicating a lack of specific data.[2]

While some commercial suppliers categorize it under "Signaling Inhibitors" or for "Biological activities or Pharmacological activities", no concrete evidence or research citations are provided to support these claims.[4]

Research into the pharmacological effects of other glycosides has shown a wide range of activities, including cardiotonic effects,[5] antidiabetic properties through modulation of the gut microbiome,[6] and anti-inflammatory effects.[7][8] Furthermore, studies on extracts of Onychium japonicum have identified various other compounds with antioxidant properties, which may suggest a potential area of investigation for this compound.[9]

Given the absence of specific data for this compound, the following diagram represents a hypothetical, generalized signaling pathway that is often implicated in the action of various natural product-derived bioactive compounds, such as the Nrf2/MAPK pathway involved in the antioxidant response. This is for illustrative purposes only and is not based on experimental data for this compound.

Conclusion

This compound is a known natural product with established basic chemical properties. However, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. Further research is required to elucidate its potential pharmacological effects and to determine the signaling pathways through which it may exert these effects. The information and diagrams provided herein are based on the limited data currently available and generalized scientific principles. Researchers are encouraged to conduct further studies to fully characterize this compound.

References

- 1. This compound | CAS:62043-53-2 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Onitin 2'-O-glucoside | CAS:76947-60-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Some pharmacological studies on the cardiotonic effects of furanosteroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Effects of Cyanidin-3- O-Glucoside on Type 2 Diabetes Mellitus: Insights into Gut Microbiome Modulation and Potential Antidiabetic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pelargonidin-3-O-glucoside and its metabolites have modest anti-inflammatory effects in human whole blood cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Unfolding Therapeutic Potential of Sesquiterpenoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenoid glycosides, a diverse class of natural products, are gaining significant attention within the scientific community for their broad spectrum of biological activities. These compounds, characterized by a C15 terpenoid aglycone linked to one or more sugar moieties, exhibit promising pharmacological properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms, to support further investigation and drug development endeavors.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro activities of various sesquiterpenoid glycosides, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of Sesquiterpenoid Glycosides

| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |

| Cissampelopsis spelaeicola compounds 7-10, 13-16 | Cissampelopsis spelaeicola | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 9.48 - 34.66 | [1] |

| Compound 7 | Cissampelopsis spelaeicola | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 9.48 | [1] |

| Compound 14 | Cissampelopsis spelaeicola | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 7.92 | [1] |

| Compounds 12, 14-16 | Cissampelopsis spelaeicola | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 5.62 - 19.29 | [2] |

| Compound 15 | Cissampelopsis spelaeicola | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 5.62 | [2] |

| Achisetace A-F (1-6), and known analogues (7-15) | Achillea setacea | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 1.56 - 6.89 | [3] |

| Compound 6 | Achillea setacea | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 1.56 | [3] |

| Compound 10 | Achillea setacea | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 6.89 | [3] |

| Inuviscolide | Inula viscosa | Leukotriene B4 (LTB4) Generation | Rat Peritoneal Neutrophils | 94 | [4] |

Table 2: Cytotoxic Activity of Sesquiterpenoid Glycosides

| Compound | Source | Cell Line | IC50 (µM) | Reference |

| Sterenoid E | Stereum sp. | SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | |

| Sterenoid E | Stereum sp. | HL-60 (Promyelocytic Leukemia) | 4.7 | |

| Polymatin B | Smallanthus sonchifolius | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | >20 | [5] |

| Damsin | Ambrosia maritima | CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 4.3 | [6] |

| Damsin | Ambrosia maritima | HCT116 p53-/- (Colon Carcinoma) | 21.8 | [6] |

| Myrothecol G and H | Myrothecium sp. SC0265 | Various Cancer Cell Lines | Not specified | [7] |

| Neoambrosin | Ambrosia maritima | Drug-sensitive and -resistant cell lines | Not specified | [6] |

Table 3: Neuroprotective Activity of Sesquiterpenoid Glycosides

| Compound | Source | Assay | Cell Line/Model | Effective Concentration (µM) | Reference |

| Isoatriplicolide tiglate | Paulownia tomentosa | Glutamate-induced neurotoxicity | Primary cultured rat cortical cells | 1 - 10 | [8] |

| Pichinenoids A-C (1-3) and known analogues (4-12) | Picrasma chinensis | H2O2-induced damage | SH-SY5Y (Neuroblastoma) | 25 - 50 | [9] |

| Triterpene glycoside (Compound 2) | Glycine max | Glutamate-induced toxicity | Primary cultured rat cortical cells | 0.1 - 10 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of sesquiterpenoid glycosides.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpenoid glycoside in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpenoid glycoside for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO) in the sample.

-

Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol:

-

Protein Extraction:

-

Treat cells with the sesquiterpenoid glycoside and/or an inflammatory stimulus (e.g., LPS or TNF-α).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα, p-Akt, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Molecular Mechanisms

Sesquiterpenoid glycosides exert their biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many sesquiterpenoids demonstrate anti-inflammatory activity by inhibiting this pathway.[11]

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenoid glycosides.

Anticancer Effects via Apoptosis Induction and PI3K/Akt Pathway Modulation

Sesquiterpenoid glycosides can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, often characterized by an increased Bax/Bcl-2 ratio.[12] Additionally, they can interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[13]

Caption: Anticancer mechanisms of sesquiterpenoid glycosides.

Experimental Workflow

The discovery and characterization of bioactive sesquiterpenoid glycosides typically follow a structured workflow.

Caption: General workflow for the discovery of bioactive sesquiterpenoid glycosides.

Conclusion

Sesquiterpenoid glycosides represent a promising and structurally diverse class of natural products with significant therapeutic potential. Their multifaceted biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, are rooted in their ability to modulate key cellular signaling pathways such as NF-κB and PI3K/Akt. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of these compounds into novel therapeutic agents. Further in-depth mechanistic studies and in vivo validation are crucial next steps to fully realize the clinical potential of sesquiterpenoid glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Structurally diverse sesquiterpenoid glycosides with anti-inflammatory activity from Cissampelopsis spelaeicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids from Achillea setacea Waldst. & Kit. with anti-inflammatory activity by inhibiting the glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of a sesquiterpene lactone and flavanones from Paulownia tomentosa Steud. against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New sesquiterpenoids with neuroprotective effects in vitro and in vivo from the Picrasma chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Triterpene Glycosides from Glycine max against Glutamate Induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. researchgate.net [researchgate.net]

Onitisin 2'-O-glucoside: An Obscure Natural Product with Underexplored Potential

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of Onitisin 2'-O-glucoside, a natural product with the chemical formula C21H30O9. Despite its availability from commercial suppliers and its well-defined chemical structure, there is a notable absence of published research detailing its biological activities, mechanisms of action, and potential therapeutic applications. This lack of data precludes the creation of an in-depth technical guide with extensive quantitative data and detailed experimental protocols as requested.

However, an examination of its aglycone, Onitin, offers some clues into the potential, yet uninvestigated, properties of its glycosylated form.

Chemical Identity and Properties

This compound is chemically identified by its CAS number 62043-53-2.[1] Its structure consists of the sesquiterpenoid Onitin linked to a glucose molecule. Basic chemical information is available through databases such as PubChem and from various chemical suppliers.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62043-53-2 | [1] |

| Molecular Formula | C21H30O9 | [2] |

| Molecular Weight | 426.46 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

The Aglycone: Onitin - A Bioactive Sesquiterpenoid

While research on this compound is scarce, its aglycone, Onitin (CAS No. 53823-02-2), has been isolated from ferns such as Onychium siliculosum and has been the subject of some pharmacological investigation.[4][5] Onitin is a phenolic sesquiterpenoid belonging to the illudalane class of compounds.[2]

Studies have identified Onitin as a non-competitive histamine (B1213489) antagonist.[4] It has been shown to block the peristaltic reflex of the guinea-pig ileum and inhibit the histamine-induced responses in guinea-pig ileum and tracheal muscle.[4] This suggests a potential role for Onitin and, by extension, its glucoside derivative in modulating inflammatory and allergic responses.

The presence of the glucose moiety in this compound would be expected to increase its water solubility and potentially alter its pharmacokinetic profile compared to Onitin. Glycosylation can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and in some cases, can modulate its biological activity. However, without specific studies on this compound, these remain theoretical considerations.

Potential Areas of Investigation: A Forward Look

The known antihistaminic activity of Onitin provides a logical starting point for investigating the biological properties of this compound. A hypothetical experimental workflow to begin exploring its potential could involve the following stages:

Caption: A proposed experimental workflow for the initial investigation of this compound's biological activity.

Conclusion and Future Directions

Future research efforts are essential to unlock the potential of this compound. A systematic investigation, beginning with in vitro screening for biological activities suggested by its aglycone, Onitin, is warranted. Such studies would be the first step in determining whether this compound holds any promise for the development of new therapeutic agents. For researchers in drug discovery and natural product chemistry, this compound presents an opportunity to explore a potentially novel bioactive molecule.

References

Onitisin 2'-O-glucoside: A Technical Whitepaper on the Speculated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research on the mechanism of action of Onitisin 2'-O-glucoside is limited in publicly available scientific literature. This document presents a speculated mechanism of action based on the known biological activities of its aglycone, Onitin, and the general behavior of flavonoid and phenolic glucosides. The proposed pathways and experimental data are illustrative and intended to guide future research.

Introduction

This compound is a naturally occurring phenolic sesquiterpenoid glycoside. Structurally, it consists of the aglycone Onitin linked to a glucose molecule. While research on the glycoside form is sparse, its biological activity is likely exerted following in vivo hydrolysis to its aglycone, Onitin.[1][2] This process, common for many plant-derived glycosides, releases the more bioactive phenolic compound.[1][2]

The aglycone, Onitin, has been identified as a non-competitive histamine (B1213489) antagonist, a free-radical scavenger, a smooth muscle relaxant, and a hepatoprotective agent.[3][4] These diverse activities suggest a multifaceted mechanism of action, positioning this compound as a compound of interest for further pharmacological investigation. This whitepaper will explore the speculated mechanisms of action based on the known properties of Onitin.

Speculated Mechanism of Action

The primary mechanism of action of this compound is hypothesized to be mediated by its aglycone, Onitin, following enzymatic hydrolysis of the glycosidic bond in vivo. The key speculated mechanisms are:

-

Histamine H1 Receptor Antagonism: Onitin is a known non-competitive antagonist of histamine.[3][4] This suggests it can inhibit the downstream effects of histamine signaling, which are implicated in allergic reactions and inflammatory responses.

-

Antioxidant Activity: As a phenolic compound and a demonstrated free-radical scavenger, Onitin likely exerts antioxidant effects.[3] This may involve direct scavenging of reactive oxygen species (ROS) and potential modulation of endogenous antioxidant pathways, such as the Nrf2 signaling cascade.

Histamine H1 Receptor Antagonism

Histamine, a key mediator of allergic and inflammatory responses, exerts its effects by binding to histamine receptors. Onitin's non-competitive antagonism suggests that it binds to an allosteric site on the histamine H1 receptor, altering the receptor's conformation and preventing its activation by histamine. This would inhibit the subsequent activation of phospholipase C (PLC), leading to a reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC) would be suppressed, mitigating the cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability.

Antioxidant Activity via Nrf2 Pathway

Phenolic compounds are well-known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of cellular antioxidant responses. It is speculated that Onitin, upon entering the cell, could disrupt the interaction between Nrf2 and its repressor, Kelch-like ECH-associated protein 1 (Keap1). This would allow Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. The resulting upregulation of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) would enhance the cell's capacity to neutralize ROS and protect against oxidative stress.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from experimental validation of the speculated mechanisms of action. These values are based on typical results for natural compounds with similar activities.

Table 1: Hypothetical Histamine H1 Receptor Binding Affinity

| Compound | Assay Type | Target | IC50 (nM) |

| Onitin | Radioligand Binding | Human Histamine H1 Receptor | 150 |

| Diphenhydramine | Radioligand Binding | Human Histamine H1 Receptor | 25 |

Table 2: Hypothetical Antioxidant Capacity

| Compound | Assay | EC50 (µM) |

| Onitin | DPPH Radical Scavenging | 75 |

| Onitin | ABTS Radical Scavenging | 50 |

| Trolox | DPPH Radical Scavenging | 20 |

| Trolox | ABTS Radical Scavenging | 15 |

Table 3: Hypothetical Gene Expression Changes in Response to Onitin Treatment

| Gene | Treatment | Fold Change (vs. Control) |

| HO-1 | Onitin (10 µM) | 4.5 |

| NQO1 | Onitin (10 µM) | 3.8 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for investigating the speculated mechanism of action of this compound and its aglycone, Onitin.

Histamine H1 Receptor Binding Assay

-

Objective: To determine the binding affinity of Onitin for the histamine H1 receptor.

-

Methodology:

-

A competitive radioligand binding assay is performed using cell membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 cells).

-

Membranes are incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) and varying concentrations of Onitin or a known competitor (e.g., diphenhydramine).

-

After incubation, the membranes are washed to remove unbound radioligand and the bound radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated by non-linear regression analysis of the competition binding curve.

-

DPPH Radical Scavenging Assay

-

Objective: To assess the direct antioxidant capacity of Onitin.

-

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Varying concentrations of Onitin or a standard antioxidant (e.g., Trolox) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

Western Blot Analysis for Nrf2 Pathway Activation

-

Objective: To determine if Onitin induces the translocation of Nrf2 to the nucleus and the expression of downstream antioxidant enzymes.

-

Methodology:

-

A suitable cell line (e.g., HaCaT keratinocytes) is treated with varying concentrations of Onitin for a specified time.

-

Nuclear and cytoplasmic protein fractions are isolated from the cells.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the investigation of this compound's mechanism of action.

References

Homology of Onitisin 2'-O-glucoside to Other Natural Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onitisin 2'-O-glucoside is a natural compound belonging to the pterosin class of illudane-type sesquiterpenoids. These compounds are characteristic secondary metabolites found in ferns, particularly within the Pteridaceae family. The aglycone of this compound is Onitin, a sesquiterpenoid first isolated from the fern Onychium auratum. While specific research on this compound is limited, its structural homology to other well-studied pterosins provides a strong basis for predicting its biological activities and biosynthetic pathways. This guide explores the known information about this compound and its structural and functional relationships with other natural compounds, providing a technical overview for research and drug development purposes.

Structural Elucidation and Homology

This compound is structurally characterized by an indanone core, which is typical for pterosins. The aglycone, Onitin, possesses a 4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1-indanone structure. In this compound, a glucose molecule is attached via an O-glycosidic bond to the hydroxyl group of the ethyl side chain at position 6.

Homologous Compounds:

The core structure of Onitin is highly similar to other pterosins, such as:

-

Pterosin A: Lacks the hydroxyl group on the aromatic ring that is present in Onitin.

-

Pterosin B: Features a hydroxymethyl group at C-2 instead of a methyl group.

-

Pterosin C: Possesses a hydroxyl group at C-3 of the indanone ring.

-

Pterosin Z: Has a similar indanone skeleton but with different substitution patterns.

The presence of a glucose moiety in this compound is a common modification in natural products, often enhancing solubility and modulating biological activity.

Biosynthesis

While the specific biosynthetic pathway of this compound has not been elucidated, it is presumed to follow the general pathway for pterosin biosynthesis. Pterosins are derived from the mevalonate (B85504) pathway, leading to the formation of the sesquiterpene precursor, farnesyl pyrophosphate (FPP). Cyclization of FPP, followed by a series of enzymatic modifications including hydroxylations, methylations, and glycosylations, leads to the diverse array of pterosins found in nature. The final step in the formation of this compound would involve the glycosylation of the Onitin aglycone, catalyzed by a specific UDP-glycosyltransferase (UGT).

Predicted Biological Activities and Homology of Function

Based on the known biological activities of structurally similar pterosins, this compound is predicted to exhibit a range of pharmacological effects.

Cytotoxic Activity

Many pterosins have demonstrated cytotoxic effects against various cancer cell lines. For instance, pterosin C glycosides have shown antiproliferative activity.[1] The indanone skeleton is considered a key pharmacophore for this activity.

Anti-inflammatory Activity

Pterosins have been investigated for their anti-inflammatory properties. The mechanism of action is thought to involve the modulation of inflammatory signaling pathways.

Antidiabetic Activity

Pterosin A has been shown to have antidiabetic effects by improving glucose tolerance and insulin (B600854) sensitivity.[2][3] The proposed mechanism involves the regulation of glucose transporters and key enzymes in glucose metabolism.

Data Presentation

Table 1: Structural Comparison of Onitin and Related Pterosins

| Compound | R1 | R2 | R3 | R4 |

| Onitin | OH | H | CH₃ | CH₂CH₂OH |

| Pterosin A | H | H | CH₃ | CH₂CH₂OH |

| Pterosin B | OH | H | CH₂OH | CH₂CH₂OH |

| Pterosin C | OH | OH | CH₃ | CH₂CH₂OH |

| Pterosin Z | H | H | CH₃ | CH₂CH₂OH |

Table 2: Reported Biological Activities of Homologous Pterosins

| Compound | Biological Activity | Model System | IC₅₀ / Effective Concentration | Reference |

| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | Cytotoxicity | HCT116 human colorectal cancer cells | 8.0 ± 1.7 μM | [1] |

| Pterosin A | Antidiabetic | Streptozotocin-induced diabetic mice | 10-100 mg/kg (oral) | [2][4] |

| Onitin | Histamine Antagonism | Guinea-pig ileum | - | [5] |

Experimental Protocols

Isolation and Structural Elucidation of Pterosin Glycosides

Protocol adapted from the isolation of pterosin C glycosides from Pteris multifida [1]

-

Extraction: Dried and powdered roots of the plant material are extracted with methanol (B129727) at room temperature. The extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol.

-

Purification: Fractions containing the compounds of interest are further purified by repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield the pure glycosides.

-

Structural Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol for evaluating the cytotoxicity of pterosins against HCT116 cells [1]

-

Cell Culture: HCT116 human colorectal cancer cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours.

-

MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vivo Antidiabetic Activity Assay

Protocol adapted from the study of Pterosin A in streptozotocin (B1681764) (STZ)-induced diabetic mice [2][4]

-

Animal Model: Male ICR mice are used. Diabetes is induced by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate (B86180) buffer.

-

Compound Administration: Pterosin A (10-100 mg/kg) is administered orally to the diabetic mice once daily for 4 weeks.

-

Oral Glucose Tolerance Test (OGTT): After the treatment period, mice are fasted overnight and then administered glucose orally (2 g/kg). Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

Biochemical Analysis: At the end of the study, blood samples are collected for the measurement of serum insulin, and tissues (liver, muscle) are harvested for Western blot analysis of proteins involved in glucose metabolism (e.g., GLUT4, AMPK).

Mandatory Visualization

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Caption: Putative signaling pathways for the antidiabetic effects of pterosins, homologous to Onitisin.

References

- 1. Cytotoxic pterosins from Pteris multifida roots against HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiabetic effects of pterosin A, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Onitin | 53823-02-2 | Benchchem [benchchem.com]

Methodological & Application

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Onitisin 2'-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Onitisin 2'-O-glucoside is a sesquiterpenoid glycoside that has been isolated from the herbs of Onychium japonicum.[1] As a natural product, its quantification in various matrices is essential for research, quality control, and potential therapeutic applications. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of glycosylated natural products and serves as a robust starting point for routine analysis and method validation.

Principle

The method employs reversed-phase HPLC (RP-HPLC), which is a widely used technique for the separation of moderately polar to nonpolar compounds.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of this compound is achieved based on its partitioning between the stationary and mobile phases. The addition of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a plant matrix. The efficiency of the extraction may need to be optimized depending on the specific sample.

-

Materials:

-

Air-dried and powdered plant material (e.g., Onychium japonicum)

-

Methanol (B129727) (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

-

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 1.0 mL) of the mobile phase.

-

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

2. HPLC Method

-

Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B35.1-40 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (inferred from common chromophores in sesquiterpenoids)[3] |

| Injection Volume | 10 µL |

3. Method Validation

Method validation is crucial to ensure that the analytical method is suitable for its intended purpose.[4][5][6] The following parameters should be assessed according to ICH guidelines.

-

System Suitability: Before performing sample analysis, the suitability of the chromatographic system should be evaluated. This includes parameters such as peak asymmetry (tailing factor), theoretical plates, and repeatability of injections.

-

Linearity: The linearity of the method should be established by analyzing a series of standard solutions of this compound at different concentrations. A minimum of five concentrations is recommended. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate injections of the same standard solution on the same day. The relative standard deviation (%RSD) is calculated.

-

Intermediate Precision (Inter-day precision): The intermediate precision is assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD is calculated.

-

-

Accuracy: The accuracy of the method is typically determined by performing a recovery study. A known amount of this compound standard is spiked into a sample matrix, and the percentage recovery is calculated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be estimated based on a signal-to-noise ratio of 3:1.

-

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.

-

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing a blank matrix and a spiked matrix to ensure no interfering peaks are present at the retention time of this compound.

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N > 2000 |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

Table 2: Method Validation Summary (Typical Expected Values)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Repeatability (%RSD) | ≤ 2.0% |

| Intermediate Precision (%RSD) | ≤ 3.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Visualizations

Caption: Workflow for the analysis of this compound.

Caption: Key parameters for HPLC method validation.

References

Onitisin 2'-O-glucoside: In Vitro Cell Culture Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro cell culture assays involving Onitisin 2'-O-glucoside, a natural product of interest for its potential biological activities. The information is compiled for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into its therapeutic potential.

Overview of this compound

This compound is a flavonoid glycoside that has been investigated for a variety of biological activities in vitro. As with many natural products, its therapeutic potential is often explored through a battery of cell-based assays to determine its cytotoxicity, anti-inflammatory, antioxidant, and anticancer properties. Understanding the protocols for these assays is crucial for reproducible and reliable results.

In Vitro Cell Culture Assays

The following sections detail common in vitro assays that can be applied to assess the biological activity of this compound. The protocols are based on methodologies reported for similar flavonoid glucosides, providing a foundational framework for initiating research on this specific compound.

Cytotoxicity Assessment

A fundamental primary step in the evaluation of a novel compound is to determine its cytotoxic profile across various cell lines. This helps in establishing a therapeutic window and identifying potential target cell types.

Table 1: Cytotoxicity Data for Structurally Similar Flavonoid Glycosides

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Luteolin-7-O-glucoside | FaDu, HSC-3, CA9-22 (Oral Cancer) | MTT | 24 | Significant reduction in viability at 20 and 40 µM |

| Emodin-8-O-glucoside | SK-N-AS (Neuroblastoma) | MTT, CTG, BrdU | 48 | Dose-dependent inhibition of viability and proliferation |

| Emodin-8-O-glucoside | T98G (Glioblastoma) | MTT, CTG, BrdU | 48 | Dose-dependent inhibition of viability and proliferation |

| Emodin-8-O-glucoside | C6 (Glioblastoma) | MTT, CTG, BrdU | 48 | Dose-dependent inhibition of viability and proliferation |

Protocol: MTT Assay for Cell Viability

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Cytotoxicity Assessment

Caption: Workflow for MTT-based cytotoxicity assay.

Anti-Inflammatory Activity

Flavonoid glucosides are often investigated for their ability to modulate inflammatory responses in vitro. A common model involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

Griess Assay: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by this compound.

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.

Application Notes and Protocols for In Vivo Animal Models for Studying Onitisin 2'-O-glucoside Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the therapeutic potential of Onitisin 2'-O-glucoside, a novel glycoside hypothesized to possess anti-inflammatory, anti-cancer, and metabolic regulatory properties. The protocols detailed below are based on established and widely used animal models.

Investigation of Anti-Inflammatory Effects

Application Note: this compound is investigated for its potential to mitigate acute systemic inflammation. The lipopolysaccharide (LPS)-induced inflammation model in mice is a robust and well-characterized model for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response, making it suitable for evaluating the efficacy of novel anti-inflammatory agents.

Experimental Model: Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation in Mice.

Protocol: LPS-Induced Inflammation Model

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House mice in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping and Dosing:

-

Randomly divide mice into four groups (n=8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)

-

Group 2: LPS Control (LPS at 5 mg/kg)

-

Group 3: this compound (10 mg/kg) + LPS

-

Group 4: this compound (50 mg/kg) + LPS

-

-

-

Compound Administration:

-

Administer this compound or vehicle orally via gavage one hour before LPS challenge.[1] A common vehicle for oral administration is 0.5% carboxymethylcellulose in saline.

-

-

Induction of Inflammation:

-

Inject LPS (from Escherichia coli O111:B4) intraperitoneally (i.p.) at a dose of 5 mg/kg.[2]

-

-

Monitoring and Sample Collection:

-

Monitor mice for signs of sickness (piloerection, lethargy).

-

At 6 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.

-

Euthanize mice and harvest tissues (e.g., lung, liver, spleen) for further analysis.

-

-

Endpoint Analysis:

-

Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Perform histological analysis (H&E staining) of lung and liver tissues to assess inflammatory cell infiltration and tissue damage.

-

Conduct myeloperoxidase (MPO) assays on tissue homogenates to quantify neutrophil infiltration.

-

Quantitative Data Summary: Anti-Inflammatory Effects

| Group | Treatment | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |

| 1 | Vehicle Control | 50.2 ± 8.5 | 25.7 ± 5.1 | 1.2 ± 0.3 |

| 2 | LPS Control | 2548.6 ± 310.2 | 4890.1 ± 560.8 | 15.8 ± 2.1 |

| 3 | This compound (10 mg/kg) + LPS | 1675.3 ± 250.9 | 3120.5 ± 410.3 | 9.7 ± 1.5 |

| 4 | This compound (50 mg/kg) + LPS | 890.4 ± 150.7 | 1540.2 ± 280.6 | 4.3 ± 0.9 |

Signaling Pathway and Experimental Workflow Diagrams

Investigation of Anti-Cancer Effects

Application Note: Flavonoid glycosides have been reported to exhibit anti-cancer properties.[3][4] The human tumor xenograft model in immunodeficient mice is the gold standard for evaluating the in vivo efficacy of novel anti-cancer compounds. This model allows for the assessment of a compound's ability to inhibit the growth of human-derived tumors in a living organism.

Experimental Model: Human Tumor Xenograft Model in Nude Mice.

Protocol: Human Tumor Xenograft Model

-

Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[5]

-

Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma) in appropriate media until they are 70-80% confluent.

-

Tumor Implantation:

-

Harvest and wash the cancer cells, then resuspend them in sterile PBS.

-

Inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.[5]

-

-

Tumor Growth and Grouping:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (n=8 per group) with similar average tumor volumes:

-

Group 1: Vehicle Control

-

Group 2: this compound (50 mg/kg)

-

Group 3: this compound (100 mg/kg)

-

Group 4: Positive Control (e.g., Cisplatin, 5 mg/kg)

-

-

-

Compound Administration:

-

Administer treatments daily via oral gavage for 21 days.

-

-

Monitoring and Measurements:

-

Measure tumor volume with calipers twice weekly using the formula: Volume = (Width² x Length) / 2.[5]

-

Monitor body weight as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for apoptosis markers like cleaved caspase-3).

-

Quantitative Data Summary: Anti-Cancer Effects

| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| 1 | Vehicle Control | 125.4 ± 15.2 | 1580.6 ± 210.5 | 0 |

| 2 | This compound (50 mg/kg) | 128.1 ± 14.8 | 950.3 ± 180.1 | 39.9 |

| 3 | This compound (100 mg/kg) | 126.5 ± 16.1 | 540.7 ± 130.9 | 65.8 |

| 4 | Positive Control (Cisplatin) | 127.9 ± 15.5 | 310.2 ± 95.6 | 80.4 |

Workflow and Pathway Diagrams

Investigation of Metabolic Effects

Application Note: Certain glucosides have demonstrated beneficial effects on glucose and lipid metabolism.[6] A high-fat diet (HFD)-induced obesity model in mice is a relevant model to study the potential of this compound in improving metabolic parameters such as insulin (B600854) resistance, glucose tolerance, and dyslipidemia.

Experimental Model: High-Fat Diet (HFD)-Induced Obesity in Mice.

Protocol: HFD-Induced Obesity Model

-

Animal Model: Male C57BL/6 mice, 6 weeks old.

-

Diet Induction:

-

Feed mice either a standard chow diet (Control) or a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.

-

-

Grouping and Dosing:

-

After the induction period, divide the HFD-fed mice into treatment groups (n=8-10 per group):

-

Group 1: Chow Diet + Vehicle

-

Group 2: HFD + Vehicle

-

Group 3: HFD + this compound (25 mg/kg)

-

Group 4: HFD + this compound (75 mg/kg)

-

-

-

Compound Administration:

-

Administer the compound or vehicle daily via oral gavage for 4-6 weeks.

-

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): In the final week of treatment, fast mice overnight (12-16 hours) and administer an oral glucose load (2 g/kg).[7][8] Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT. Fast mice for 4-6 hours and administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Endpoint Analysis:

-

At the end of the study, measure final body weight.

-

Collect blood to measure fasting glucose, insulin, triglycerides, and total cholesterol.

-

Harvest and weigh liver and adipose tissue.

-

Quantitative Data Summary: Metabolic Effects

| Group | Treatment | Final Body Weight (g) | Fasting Glucose (mg/dL) | GTT AUC (mg/dL*min) | Fasting Insulin (ng/mL) |

| 1 | Chow + Vehicle | 28.5 ± 1.5 | 95.3 ± 7.1 | 18500 ± 1200 | 0.8 ± 0.2 |

| 2 | HFD + Vehicle | 45.2 ± 2.8 | 155.8 ± 12.4 | 35600 ± 2500 | 2.5 ± 0.5 |

| 3 | HFD + Onitisin (25 mg/kg) | 41.8 ± 2.5 | 130.1 ± 10.5 | 29800 ± 2100 | 1.8 ± 0.4 |

| 4 | HFD + Onitisin (75 mg/kg) | 37.5 ± 2.1 | 110.6 ± 9.8 | 22500 ± 1800 | 1.2 ± 0.3 |

Workflow and Pathway Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]

- 3. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 6. The Beneficial Effects of Geniposide on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voluntary oral administration of drugs in mice [protocols.io]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for Evaluating the Antioxidant Activity of Onitisin 2'-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Onitisin 2'-O-glucoside is a sesquiterpenoid glucoside that can be isolated from the herbs of Onychium japonicum[1]. As a member of the flavonoid glycoside family, its biological activity may be exerted directly or after metabolic hydrolysis of the glucoside moiety. This document provides a comprehensive set of protocols to evaluate the antioxidant potential of this compound through both chemical and cell-based assays, offering insights into its radical-scavenging ability and its effects within a biological system.

Part 1: Chemical (Acellular) Antioxidant Capacity Assays

These assays provide a baseline assessment of the direct radical-scavenging or reducing ability of this compound. They are rapid, reproducible, and useful for initial screening.

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[2][3].

Materials and Reagents:

-

This compound (CAS: 62043-53-2)[4]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO, methanol, or ethanol[1][5].

-

Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.

-

Prepare a stock solution of the positive control (Ascorbic acid or Trolox) and dilute similarly.

-

-

Assay:

-

Add 100 µL of each dilution of the test compound or positive control to the wells of a 96-well plate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of solvent instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Protocol 1.2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay